molecular formula C32H43IN4O8 B048365 Iaps-forskolin CAS No. 111399-48-5

Iaps-forskolin

Cat. No. B048365
M. Wt: 738.6 g/mol
InChI Key: IUGVZLHMBHRXLF-ZVHPZFBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iaps-forskolin, also known as forskolin or Coleus forskohlii, is a naturally occurring compound that has been found to have numerous biomedical applications. Forskolin has been used for centuries in traditional Indian medicine for the treatment of various ailments, including respiratory disorders, cardiovascular diseases, and digestive disorders. In recent years, forskolin has gained attention for its potential therapeutic applications in modern medicine.

Mechanism Of Action

Forskolin activates the enzyme adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). cAMP is a second messenger that regulates various cellular processes, including gene expression, protein synthesis, and ion channel activity. Forskolin also activates the protein kinase A (PKA) pathway, which regulates the activity of various proteins involved in cellular signaling.

Biochemical And Physiological Effects

Forskolin has been found to have numerous biochemical and physiological effects. It has been shown to increase the production of cAMP, which activates various cellular processes. Forskolin has also been found to increase the activity of PKA, which regulates the activity of various proteins involved in cellular signaling. Forskolin has been shown to have a positive effect on the cardiovascular system, respiratory system, and digestive system.

Advantages And Limitations For Lab Experiments

Forskolin has several advantages for lab experiments. It is a naturally occurring compound that is easily extracted from the Coleus forskohlii plant. Forskolin is also soluble in organic solvents, which makes it easy to use in various lab experiments. However, Iaps-forskolin has some limitations. It is sensitive to light and heat, which can affect its stability. Forskolin is also not soluble in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are numerous future directions for Iaps-forskolin research. Forskolin has been found to have potential therapeutic applications in various biomedical fields, including cancer, cardiovascular diseases, and respiratory diseases. Forskolin has also been found to have anti-inflammatory and anti-microbial properties. Future research could focus on the development of Iaps-forskolin-based drugs for the treatment of various diseases. Forskolin could also be used in combination with other drugs to enhance their therapeutic effects. Further research could also explore the mechanisms of action of Iaps-forskolin and its effects on cellular signaling pathways.

Synthesis Methods

Iaps-Iaps-forskolin is derived from the roots of the Coleus forskohlii plant. The extraction of Iaps-forskolin involves the use of solvents such as ethanol or methanol. The extracted material is then purified using chromatography techniques. The final product is a white or pale yellow powder that is soluble in organic solvents.

Scientific Research Applications

Forskolin has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. Forskolin has also been shown to have a positive effect on the cardiovascular system, respiratory system, and digestive system.

properties

CAS RN

111399-48-5

Product Name

Iaps-forskolin

Molecular Formula

C32H43IN4O8

Molecular Weight

738.6 g/mol

IUPAC Name

[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C32H43IN4O8/c1-7-29(4)17-22(39)32(43)30(5)21(38)12-14-28(2,3)26(30)25(42)27(31(32,6)45-29)44-24(41)11-10-23(40)35-15-13-18-8-9-20(36-37-34)19(33)16-18/h7-9,16,21,25-27,38,42-43H,1,10-15,17H2,2-6H3,(H,35,40)/t21-,25-,26-,27-,29+,30-,31+,32-/m1/s1

InChI Key

IUGVZLHMBHRXLF-ZVHPZFBOSA-N

Isomeric SMILES

C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)CCC(=O)NCCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)(C)C)O)C)O)C=C

SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C

Canonical SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C

synonyms

3-iodo-4-azidophenethylamido-7-O-succinyldeacetylforskolin
IAPS-forskolin

Origin of Product

United States

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